Home > Products > Screening Compounds P88859 > (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide - 1013220-28-4

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-3133412
CAS Number: 1013220-28-4
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial Agents: N-arylcinnamamides have demonstrated promising activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains [, , , ]. Some derivatives have exhibited synergistic effects with clinically used antibiotics, enhancing their efficacy [].
  • Antitubercular Agents: Several N-arylcinnamamides have shown potential as antitubercular agents, inhibiting the growth of Mycobacterium tuberculosis [, ].
  • Antifungal Agents: Certain N-arylcinnamamides have exhibited antifungal properties against various fungal species, including plant pathogens [].
  • Photosynthetic Electron Transport (PET) Inhibitors: Some N-arylcinnamamides have been identified as inhibitors of PET in spinach chloroplasts, suggesting potential applications in plant science research [].

(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is an anilide of 3-(trifluoromethyl)cinnamic acid. [] It exhibited antistaphylococcal and anti-enterococcal activity, with MICs/MBCs of 0.15–5.57 µM and 2.34–44.5 µM, respectively. [] Additionally, this compound demonstrated strong inhibition against Mycobacterium marinum growth. []

(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is another anilide of 3-(trifluoromethyl)cinnamic acid. [] It displayed antistaphylococcal and anti-enterococcal activity. []

(2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide

  • Compound Description: This compound belongs to the anilides of 4-(trifluoromethyl)cinnamic acid. [] It demonstrated activity against Staphylococcus aureus and Enterococcus faecalis. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide

  • Compound Description: This compound is an anilide of 4-(trifluoromethyl)cinnamic acid. [] It exhibited activity against Staphylococcus aureus and Enterococcus faecalis, and also showed strong inhibition of Mycobacterium marinum growth. [] This compound was also noted to have dual cytotoxic and antibacterial activities, making it a potential anti-invasive agent. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This compound, a 4-chlorocinnamanilide, displayed potent activity against both Staphylococcus aureus and methicillin-resistant S. aureus. []

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

  • Compound Description: This compound, belonging to the 3,4-dichlorocinnamanilides, exhibited significant activity against a range of bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, and M. marinum. [] Importantly, it showed minimal cytotoxicity to primary porcine monocyte-derived macrophages. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This compound is a 3,4-dichlorocinnamanilide that showed high activity against various bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, and M. marinum. [] Furthermore, it exhibited low cytotoxicity to primary porcine monocyte-derived macrophages. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: Classified as a 3,4-dichlorocinnamanilide, this compound showed notable antibacterial activity against various bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, and M. marinum. [] Moreover, it exhibited minimal cytotoxicity to primary porcine monocyte-derived macrophages. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

  • Compound Description: This compound belongs to the 3,4-dichlorocinnamanilides and exhibited high activity against several bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, and M. marinum. [] Additionally, it demonstrated minimal cytotoxicity to primary porcine monocyte-derived macrophages. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This N-arylcinnamamide showed pronounced antistaphylococcal and antitubercular activities, comparable to or surpassing the potencies of ampicillin and isoniazid, respectively. [] It demonstrated high activity against both Staphylococcus aureus and methicillin-resistant S. aureus strains, along with Mycobacterium tuberculosis H37Ra. [] It effectively inhibited biofilm formation of S. aureus ATCC 29213 at concentrations close to its MIC. [] Moreover, it showed the ability to enhance the activity of various clinically employed antibiotics, including vancomycin, ciprofloxacin, and tetracycline. [] Time-kill studies demonstrated a significant reduction (>99%) in colony-forming units (CFU/mL) after 8 hours of incubation. [] Notably, it exhibited no significant lethal effect on THP-1 cells, indicating low cytotoxicity. []

(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This N-arylcinnamamide demonstrated potent antistaphylococcal and antitubercular activities, comparable to or exceeding the potencies of ampicillin and isoniazid, respectively. [] It exhibited strong activity against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis H37Ra. [] Moreover, it effectively inhibited the formation of S. aureus ATCC 29213 biofilm at concentrations close to its MIC. [] It also demonstrated the capability to enhance the activity of clinically used antibiotics such as vancomycin, ciprofloxacin, and tetracycline. [] In time-kill assays, it caused a substantial reduction (>99%) in colony-forming units (CFU/mL) after 8 hours of incubation. [] Importantly, it did not exhibit significant lethal effects on THP-1 cells, indicating low cytotoxicity. []

N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide

  • Compound Description: This cinnamide derivative showed promising antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs like Ciprofloxacin and Fluconazole. [] It exhibited good docking scores against the FAB protein target, suggesting potential as an antimicrobial agent. []

Properties

CAS Number

1013220-28-4

Product Name

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.335

InChI

InChI=1S/C19H15F3N2O3/c1-26-16-7-12(8-17(10-16)27-2)6-13(11-23)18(25)24-15-5-3-4-14(9-15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-6-

InChI Key

JEAOWDLUJMHPPB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.